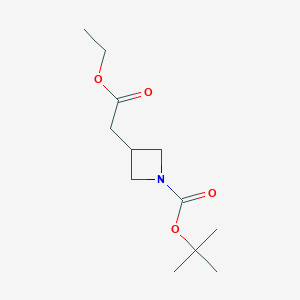
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Cat. No. B175039
Key on ui cas rn:
158602-35-8
M. Wt: 243.3 g/mol
InChI Key: HTYZZXUWPRCEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09340529B2
Procedure details


In an oven-dried 250 mL round bottom flask under nitrogen, a mixture of (1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-azetidinyl)acetic acid (10 g, 46.5 mmol) in diethyl ether (100 mL) was treated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (9.80 g, 51.1 mmol), 4-(dimethylamino)pyridine (0.568 g, 4.65 mmol), and ethanol (5.97 mL, 102 mmol) at room temperature and the white mixture was stirred over the weekend. The white reaction mixture became a colorless solution with gummy material at the bottom of the flask after 1 h. The reaction mixture was diluted with ether (300 mL) and washed with 1M aq NaHSO4 solution (150 mL) and saturated aq NaHCO3 solution (150 mL). The organic phase was isolated, dried over MgSO4, and concentrated in vacuo to give the title compound (10.55 g, 93%) as a clear colorless liquid. MS(ES)+ m/e 244.4 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One


Quantity
9.8 g
Type
reactant
Reaction Step Two




Name
Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([N:8]1[CH2:11][CH:10]([CH2:12][C:13]([OH:15])=[O:14])[CH2:9]1)=[O:7])([CH3:4])[CH3:3].Cl.CN(C)[CH2:19][CH2:20]CN=C=NCC.C(O)C>C(OCC)C.CN(C)C1C=CN=CC=1>[CH2:19]([O:14][C:13](=[O:15])[CH2:12][CH:10]1[CH2:11][N:8]([C:6]([O:5][C:2]([CH3:1])([CH3:3])[CH3:4])=[O:7])[CH2:9]1)[CH3:20] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)N1CC(C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
|
Name
|
|
|
Quantity
|
5.97 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.568 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the white mixture was stirred over the weekend
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after 1 h
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1M aq NaHSO4 solution (150 mL) and saturated aq NaHCO3 solution (150 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was isolated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC1CN(C1)C(=O)OC(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.55 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
